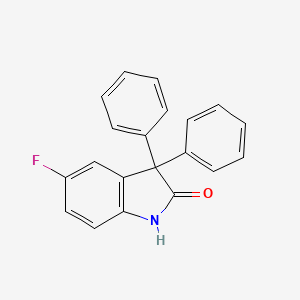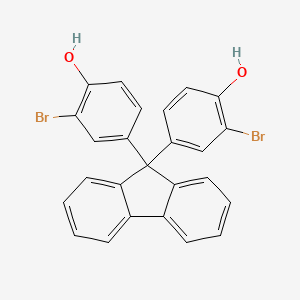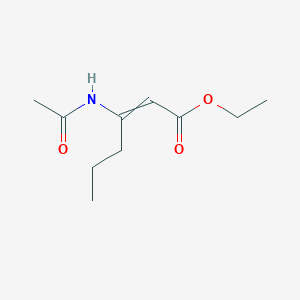
Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate: is a chemical compound with the molecular formula C12H16O3Si and a molecular weight of 236.339 g/mol . This compound is characterized by the presence of a trimethylsilyl group, which imparts unique properties to the molecule. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate typically involves the use of organosilicon reagents and alkyne precursors. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate involves its interaction with molecular targets and pathways. The trimethylsilyl group plays a crucial role in stabilizing reactive intermediates and facilitating specific chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can enhance its selectivity and efficiency in various reactions .
Vergleich Mit ähnlichen Verbindungen
- 5,7-Octadiynoic acid, 4-oxo-8-(trimethylsilyl)-, methyl ester
- Trimethylsilyl derivatives of alkynes and alkynyl esters
Comparison: Methyl 4-oxo-8-(trimethylsilyl)octa-5,7-diynoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Compared to other trimethylsilyl derivatives, this compound offers enhanced versatility in synthetic applications and potential for novel research avenues .
Eigenschaften
CAS-Nummer |
139033-11-7 |
|---|---|
Molekularformel |
C12H16O3Si |
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
methyl 4-oxo-8-trimethylsilylocta-5,7-diynoate |
InChI |
InChI=1S/C12H16O3Si/c1-15-12(14)9-8-11(13)7-5-6-10-16(2,3)4/h8-9H2,1-4H3 |
InChI-Schlüssel |
JKQIMBVRPGFBQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=O)C#CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)



![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)

![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)


![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)


![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
